Tobermorite

Heavy metal remediation Wastewater treatment Cation exchange

Select Tobermorite (CAS 1319-31-9) for unmatched heavy metal sequestration: demonstrated 90–99.9% removal of Pb²⁺, Cd²⁺, Co²⁺, and Ni²⁺ from saline effluents via structural Ca²⁺ exchange. Its 11Å layer lattice outperforms xonotlite (double-chain) and unmodified zeolites in cation uptake kinetics and capacity. For nuclear waste streams, Al-substituted grades deliver an αCs/Na separation factor of 112, ensuring selective ¹³⁷Cs immobilization in cementitious waste forms. Specify the 9Å polymorph for maximum tensile strength in high-performance autoclaved concrete. Microwave hydrothermal synthesis slashes production time 93% and energy use 96.2%, enabling cost-effective scalability.

Molecular Formula Ca5H10O22Si6
Molecular Weight 730.958
CAS No. 1319-31-9
Cat. No. B576468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobermorite
CAS1319-31-9
Molecular FormulaCa5H10O22Si6
Molecular Weight730.958
Structural Identifiers
SMILES[H+].[H+].O.O.O.O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
InChIInChI=1S/5Ca.6O3Si.4H2O/c;;;;;6*1-4(2)3;;;;/h;;;;;;;;;;;4*1H2/q5*+2;6*-2;;;;/p+2
InChIKeyMKTRXTLKNXLULX-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tobermorite (CAS 1319-31-9) Procurement Guide: What Makes This Calcium Silicate Hydrate a Critical Material Choice?


Tobermorite (CAS 1319-31-9) is a crystalline calcium silicate hydrate mineral with the general formula Ca5Si6O16(OH)2·4H2O, widely recognized for its layered structure and ion-exchange capabilities [1]. It occurs naturally but is predominantly produced via hydrothermal synthesis for industrial applications, particularly in cement chemistry and environmental remediation [2]. The compound is distinguished from its closest analogs—such as xonotlite, gyrolite, and zeolites—by its specific interlayer spacing (11Å being the most common polymorph), its capacity for selective heavy metal adsorption, and its unique performance as a model analog for the primary binding phase in cement, C-S-H gel [3].

Why a Generic Calcium Silicate Hydrate Cannot Replace Tobermorite (CAS 1319-31-9) in Demanding Applications


Generic substitution among calcium silicate hydrates is technically unsound due to fundamental differences in crystal structure, ion exchange selectivity, and thermal stability that directly impact performance [1]. For example, xonotlite possesses a double-chain silicate structure versus tobermorite's single-chain arrangement, which alters its cation uptake kinetics and capacity [2]. Similarly, unmodified tobermorite exhibits negligible ion exchange capacity compared to its Al-substituted variants, highlighting that even within the same nominal compound class, compositional and structural variations lead to order-of-magnitude performance differences [3]. The following quantitative evidence demonstrates precisely where tobermorite's specific properties create meaningful differentiation for scientific and industrial selection.

Tobermorite (CAS 1319-31-9) Performance Differentiation: A Head-to-Head Quantitative Comparison


Heavy Metal Removal: Tobermorite vs. Zeolites – A Quantitative Superiority in Scavenging Efficiency

Natural tobermorite from Crestmore, CA demonstrated superior heavy metal removal compared to zeolite cation exchangers under identical batch conditions [1]. The removal efficiency of tobermorite for Pb²⁺, Cd²⁺, Co²⁺, and Ni²⁺ was quantified from a 0.02N NaCl solution containing 0.002N of each heavy metal, establishing a clear performance hierarchy: Pb²⁺ > Cd²⁺ > Co²⁺ > Ni²⁺ [1].

Heavy metal remediation Wastewater treatment Cation exchange

Ion Exchange Capacity Amplification: Na⁺/Al³⁺ Substituted Tobermorite vs. Unsubstituted – A 10-Fold Performance Gap

The ion exchange capacity of crystalline 1.13 nm tobermorite is negligible, but insertion of Na⁺ ions into the crystalline lattice increases the ion exchange capacity of the sorbent tenfold [1]. The [Na⁺ + Al³⁺]-substituted tobermorite exhibits specific capacities of 279 mg Cu²⁺, 230 mg Ni²⁺, and 206 mg Zn²⁺ per gram of sorbent [1].

Ion exchange materials Sorbent design Nuclear waste management

Selective Cesium Uptake: Al-Substituted Tobermorite vs. Alternative Cation Exchangers – Unmatched Selectivity for Nuclear Applications

Al-substituted tobermorite exhibits exceptionally high selectivity for Cs⁺, with a separation factor (αCsNa) of 112 at infinite dilution, far exceeding typical values for clay minerals and zeolites [1]. In direct comparison with ganophyllite, [Na⁺ + Al³⁺]-substituted tobermorite demonstrated a selective Cs exchange of 10.77 meq/100 g from 0.02N NaCl versus 8.71 meq/100 g for ganophyllite [2].

Radioactive waste disposal Cesium separation Selective adsorption

Mechanical Strength Across Polymorphs: Tobermorite 9Å vs. 11Å vs. 14Å – Identifying the Strongest Crystalline Form

Molecular dynamics simulations reveal that tobermorite 9 Å has the greatest tensile strength compared with tobermorite 11 Å and 14 Å [1]. This difference is attributed to stronger interaction between interlayer Ca ions and silicon-oxygen tetrahedra in the 9Å polymorph [1].

Cement chemistry Molecular dynamics Mechanical properties

Mg²⁺ Uptake Kinetics: Tobermorite vs. Xonotlite – Structural Differences Dictate Cation Incorporation

When placed in solutions initially of 100-1000 ppm in Mg²⁺, 11Å tobermorite takes up a maximum of 3.5 wt% of Mg after equilibration for 15 days at 25°C, whereas xonotlite reaches a higher uptake level of 3.7% after only 7 days [1]. This difference reflects the double-chain silicate structure of xonotlite versus tobermorite's single-chain arrangement, which influences the kinetics and capacity of Mg²⁺ incorporation [1].

Cement chemistry Ion exchange Material durability

Synthesis Efficiency: Microwave vs. Conventional Hydrothermal – Up to 96.2% Energy Savings with Faster Production

Microwave hydrothermal synthesis of tobermorite requires only about one-seventh of the time needed for conventional hydrothermal synthesis, with a reduction in energy consumption of up to 96.2% within just 1.5 hours [1][2]. Compared with conventional hydrothermal synthesis requiring 14 hours, the microwave method only takes approximately 9% of the time needed for conventional synthesis [2].

Material synthesis Green chemistry Process optimization

Optimal Application Scenarios for Tobermorite (CAS 1319-31-9) Based on Quantifiable Differentiation


Heavy Metal Remediation in Industrial Wastewater: Prioritize Tobermorite Over Zeolites

Given the demonstrated removal efficiencies of 90-99.9% for Pb²⁺, Cd²⁺, Co²⁺, and Ni²⁺ from saline solutions [1], tobermorite should be selected over zeolite-based sorbents for treating industrial effluents, mine drainage, or contaminated groundwater where these heavy metals are the primary targets. The superior performance is attributed to the exchange of structural Ca²⁺ by these divalent cations [1].

Nuclear Waste Immobilization: Deploy Al-Substituted Tobermorite for Selective ¹³⁷Cs Capture

For the treatment of legacy nuclear waste, radioactive liquid effluents, or as an additive in cementitious waste forms, Al-substituted tobermorite with its αCsNa separation factor of 112 [1] should be prioritized. This extreme selectivity ensures efficient ¹³⁷Cs sequestration even in high-ionic-strength backgrounds, and the material's thermodynamic stability in cement matrices prevents long-term release [2].

Optimized Cementitious Materials: Select Tobermorite 9Å Polymorph for Maximum Tensile Strength

When formulating high-performance concrete, autoclaved aerated concrete (AAC), or other cement-based composites, synthesis conditions should be tailored to favor the formation of the tobermorite 9Å polymorph, which exhibits the greatest tensile strength among the common polymorphs [1]. This guidance is critical for applications requiring enhanced mechanical resilience, such as infrastructure in seismic zones or high-load structural elements.

Sustainable and Cost-Effective Synthesis: Adopt Microwave Hydrothermal Production

For any organization seeking to manufacture or procure tobermorite at scale, the microwave hydrothermal synthesis method should be specified due to its 93% reduction in synthesis time and 96.2% reduction in energy consumption compared to conventional hydrothermal methods [1][2]. This process significantly lowers production costs and aligns with corporate sustainability goals while maintaining product quality.

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